

# (-)-Fadrozole: A Technical Profile of its Pharmacology and Toxicology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (-)-Fadrozole

Cat. No.: B10814682

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

(-)-Fadrozole is a potent and selective, non-steroidal competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1), which is critical for the final step in estrogen biosynthesis.[\[1\]](#) [\[2\]](#)[\[3\]](#) By reversibly binding to the aromatase enzyme, (-)-Fadrozole effectively blocks the conversion of androgens, such as testosterone and androstenedione, into estrogens like estradiol and estrone.[\[2\]](#)[\[3\]](#)[\[4\]](#) This mechanism leads to a significant reduction in circulating estrogen levels, forming the basis of its therapeutic application in treating estrogen-dependent conditions, most notably hormone receptor-positive breast cancer in postmenopausal women. [\[1\]](#)[\[4\]](#) This document provides a comprehensive technical overview of the pharmacology and toxicology of (-)-Fadrozole, presenting quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows.

## Pharmacology

### Mechanism of Action

(-)-Fadrozole is the pharmacologically active enantiomer of the racemic compound Fadrozole. [\[5\]](#) Its primary mechanism of action is the potent and selective competitive inhibition of aromatase, a cytochrome P450 enzyme responsible for the aromatization of androgens into estrogens.[\[1\]](#)[\[4\]](#)[\[6\]](#) As a non-steroidal agent, it binds reversibly to the heme component of the aromatase enzyme, competing with natural androgen substrates.[\[1\]](#)[\[7\]](#) This inhibition is highly

specific to the aromatase enzyme at therapeutic doses, although at higher concentrations, it can affect other cytochrome P450-mediated steroidogenic pathways, such as C11-hydroxylase. [8] The sustained inhibition of aromatase results in a profound and durable suppression of both plasma and urinary estrogen levels.[1]

## Pharmacodynamics

The *in vivo* activity of **(-)-Fadrozole** is demonstrated by its dose-dependent suppression of estrogen biosynthesis.[9][10] In postmenopausal women, Fadrozole effectively reduces the conversion of androstenedione to estrone and testosterone to estradiol.[10] This leads to a significant decrease in circulating levels of estrone, estradiol, and estrone sulfate.[8] The potency of Fadrozole has been quantified in various studies, demonstrating its high affinity for the aromatase enzyme.

Table 1: Pharmacodynamic Parameters of Fadrozole

| Parameter                          | Value                   | System/Assay                               | Reference   |
|------------------------------------|-------------------------|--------------------------------------------|-------------|
| IC <sub>50</sub>                   | 4.5 nM - 5 nM           | Human Placental<br>Microsomal<br>Aromatase | [11][12]    |
| K <sub>i</sub> (Estrone Synthesis) | 3.0 ng/mL (13.4 nmol/L) | In vivo<br>(Postmenopausal Women)          | [9][10][13] |

| K<sub>i</sub> (Estradiol Synthesis) | 5.3 ng/mL (23.7 nmol/L) | In vivo (Postmenopausal Women) | [9][10][13] |

The reduction in circulating estrogens by **(-)-Fadrozole** disrupts the negative feedback loop on the hypothalamus and pituitary gland. This can lead to a compensatory increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1]



[Click to download full resolution via product page](#)

**Caption:** Signaling pathway of aromatase inhibition by **(-)-Fadrozole**.

## Pharmacokinetics

Pharmacokinetic studies in postmenopausal women have shown that Fadrozole is rapidly absorbed after oral administration.[9][10][13] Its pharmacokinetics are dose-proportional within the projected therapeutic range.[14] Oral clearance has been found to be related to total body weight.[14]

Table 2: Pharmacokinetic Parameters of Fadrozole in Postmenopausal Women

| Parameter                             | 2 mg Dose (Twice Daily) | 8 mg Dose (Twice Daily) | Reference                                                     |
|---------------------------------------|-------------------------|-------------------------|---------------------------------------------------------------|
| Median Tmax (Time to Peak)            | 1 hour                  | 2 hours                 | <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[13]</a> |
| Average Cmax (Peak Concentration)     | 7.4 ng/mL               | 28.6 ng/mL              | <a href="#">[9]</a>                                           |
| Average Half-Life (T <sub>1/2</sub> ) | Not specified           | 10.5 hours              | <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[13]</a> |

| Average Oral Clearance (CLO) | 630.8 mL/min | 611.6 mL/min |[\[9\]](#) |

## Toxicology Profile

The toxicological effects of **(-)-Fadrozole** are primarily linked to its mechanism of action—the potent inhibition of estrogen synthesis.

## Human Toxicology & Adverse Effects

In clinical trials involving postmenopausal women with breast cancer, Fadrozole was generally well-tolerated, with most adverse events being of mild to moderate severity.[\[15\]](#)[\[16\]](#)

Table 3: Summary of Adverse Events in Clinical Trials

| Adverse Effect Category | Specific Effects                   | Incidence                         | Reference           |
|-------------------------|------------------------------------|-----------------------------------|---------------------|
| Common                  | Hot Flashes                        | 5% - 28%                          | [4][15][16][17][18] |
|                         | Nausea / Vomiting                  | 13% - 15%                         | [4][15][16][18]     |
|                         | Fatigue / Somnolence               | 4% - 8%                           | [4][15][17][18]     |
|                         | Joint Pain (Arthralgia)            | Reported                          | [4][17]             |
|                         | Loss of Appetite                   | 5%                                | [16][18]            |
| Less Common / Severe    | Liver Function Abnormalities       | Reported                          | [4][17]             |
|                         | Mood Changes (Depression, Anxiety) | Reported                          | [17]                |
|                         | Bone Density Loss (Osteoporosis)   | Potential risk with long-term use | [17]                |
|                         | Cardiovascular Events              | Not significantly increased       | [4][19]             |

|| Allergic Reactions (Rash, Itching) | Rare ||[17] ||

Long-term studies did not identify a significant increase in parameters associated with cardiovascular disease, such as cholesterol and lipoproteins, in women treated with Fadrozole. [19]

## Preclinical Toxicology

Animal studies have been crucial in defining the toxicological profile of Fadrozole. The observed toxicities are predominantly related to the disruption of hormonal balance due to estrogen depletion.[20]

- Reproductive Toxicity:
  - In female rodents, Fadrozole can decrease the number of estrous cycles.[20] It can also affect follicular maturation and ovulation, though these effects vary by species.[21]

- In male rats, dose-dependent reductions in the weight of seminal vesicles, prostate, and epididymis have been observed.[20] Degeneration and necrosis of spermatocytes in the seminiferous tubules have also been reported.[20]
- In male monkeys, Fadrozole administration reduced ejaculatory activity and sexual motivation.[22]
- Hepatotoxicity: While direct preclinical studies are limited, other aromatase inhibitors have been shown to cause elevations in liver enzymes in rats, suggesting a potential for liver effects that should be monitored.[20]
- Acute Toxicity: A specific oral LD50 value for Fadrozole in rodents is not readily available in public literature.[20] However, it is classified as harmful if swallowed.[20]



[Click to download full resolution via product page](#)

**Caption:** Logical relationship of Fadrozole's toxicology profile.

## Genotoxicity & Carcinogenicity

A literature search did not reveal studies that specifically investigated the genotoxic potential of Fadrozole.[23][24] However, studies on other non-steroidal, third-generation aromatase inhibitors like anastrozole have not found evidence of increased oxidative DNA damage in patients.[23][24]

## Key Experimental Protocols

### In Vitro Aromatase Inhibition Assay

This protocol outlines a general method for determining the inhibitory potency (IC<sub>50</sub>) of a compound like **(-)-Fadrozole** on aromatase activity.

- Objective: To quantify the concentration of **(-)-Fadrozole** required to inhibit 50% of aromatase enzyme activity in vitro.
- Materials:
  - Human placental microsomes (source of aromatase).
  - [ $1\beta$ -<sup>3</sup>H]-Androstenedione (radiolabeled substrate).
  - NADPH regenerating system (cofactor).
  - **(-)-Fadrozole** test compound at various concentrations.
  - Phosphate buffer.
  - Chloroform for extraction.
  - Scintillation fluid and counter.
- Methodology:
  - Preparation: Prepare serial dilutions of **(-)-Fadrozole** in a suitable solvent.
  - Incubation: In reaction tubes, combine the phosphate buffer, human placental microsomes, and the NADPH regenerating system.

- Inhibition: Add varying concentrations of **(-)-Fadrozole** (or vehicle control) to the tubes and pre-incubate for a short period at 37°C.
- Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate,  $[1\beta\text{-}^3\text{H}]\text{-Androstenedione}$ . Incubate at 37°C for a defined period (e.g., 20 minutes).
- Reaction Termination: Stop the reaction by adding chloroform to extract the steroids. The tritiated water ( $^3\text{H}_2\text{O}$ ) produced during aromatization remains in the aqueous phase.
- Quantification: Separate the aqueous phase and measure the radioactivity using a liquid scintillation counter.
- Analysis: Calculate the percentage of inhibition for each concentration of **(-)-Fadrozole** relative to the vehicle control. Plot the inhibition curve and determine the IC50 value.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 5. Aromatase inhibitors: synthesis, biological activity, and binding mode of azole-type compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specificity of low dose fadrozole hydrochloride (CGS 16949A) as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [academic.oup.com](http://academic.oup.com) [academic.oup.com]
- 10. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [endocrine.org](http://endocrine.org) [endocrine.org]
- 12. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 13. [academic.oup.com](http://academic.oup.com) [academic.oup.com]
- 14. Dose proportionality and population characteristics of oral fadrozole hydrochloride, an aromatase inhibitor, in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic effects of the aromatase inhibitor fadrozole hydrochloride in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fadrozole hydrochloride, a new nontoxic aromatase inhibitor for the treatment of patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What are the side effects of Fadrozole monohydrochloride? [synapse.patsnap.com]
- 18. A study of fadrozole, a new aromatase inhibitor, in postmenopausal women with advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of the potent aromatase inhibitor fadrozole hydrochloride (CGS 16949A) in postmenopausal women with breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Use of a specific aromatase inhibitor for determining whether there is a role for oestrogen in follicle/oocyte maturation, ovulation and preimplantation embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of the nonsteroidal aromatase inhibitor, fadrozole, on the sexual behavior of male cynomolgus monkeys (*Macaca fascicularis*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Investigation of genotoxicity risk and DNA repair capacity in breast cancer patients using anastrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(-)-Fadrozole: A Technical Profile of its Pharmacology and Toxicology]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10814682#fadrozole-pharmacology-and-toxicology-profile\]](https://www.benchchem.com/product/b10814682#fadrozole-pharmacology-and-toxicology-profile)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)